4-amino-2-[benzyl(methyl)amino]-N-(3-chloro-4-fluorobenzyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, benzyl, methyl, chloro, and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-amino-2-chloropyrimidine with benzylmethylamine under basic conditions to introduce the benzyl(methyl)amino group. This is followed by the reaction with 3-chloro-4-fluorobenzylamine to introduce the N-[(3-chloro-4-fluorophenyl)methyl] group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide
- 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxylate
- 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-thiocarboxamide
Uniqueness
The uniqueness of 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19ClFN5O |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19ClFN5O/c1-27(12-13-5-3-2-4-6-13)20-25-11-15(18(23)26-20)19(28)24-10-14-7-8-17(22)16(21)9-14/h2-9,11H,10,12H2,1H3,(H,24,28)(H2,23,25,26) |
InChI Key |
NUUQGCKAGMDJAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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